molecular formula C18H12O2S B14220826 4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl- CAS No. 831225-63-9

4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-

Cat. No.: B14220826
CAS No.: 831225-63-9
M. Wt: 292.4 g/mol
InChI Key: IBMLTRJYQAMYIG-UHFFFAOYSA-N
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Description

4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining a thieno ring and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the desired fused ring system. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- exerts its effects involves interaction with specific molecular targets. For example, its anticancer activity may be mediated through the inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is unique due to the presence of the thieno ring fused with the benzopyran system. This fusion imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

831225-63-9

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-methyl-3-phenylthieno[3,2-c]chromen-4-one

InChI

InChI=1S/C18H12O2S/c1-11-15(12-7-3-2-4-8-12)16-17(21-11)13-9-5-6-10-14(13)20-18(16)19/h2-10H,1H3

InChI Key

IBMLTRJYQAMYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4

Origin of Product

United States

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